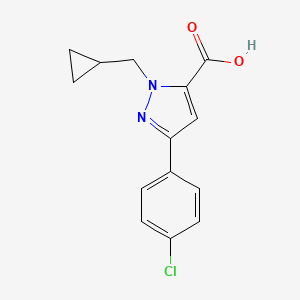
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chlorophenyl group, a cyclopropylmethyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions, where the pyrazole ring is treated with a cyclopropylmethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
科学研究应用
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.
Interfering with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Lacks the cyclopropylmethyl group but has similar chemical properties.
1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the chlorophenyl group but retains the pyrazole and carboxylic acid functionalities.
3-(4-bromophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid lies in its combination of the chlorophenyl group, cyclopropylmethyl group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
属性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-2-(cyclopropylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)12-7-13(14(18)19)17(16-12)8-9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19) |
InChI 键 |
VANRGQLEFCRDOP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


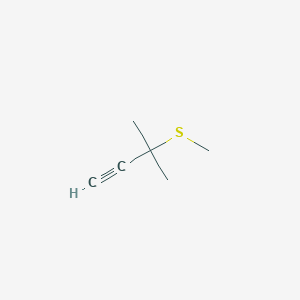
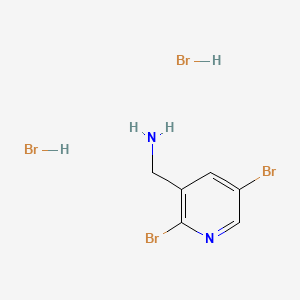

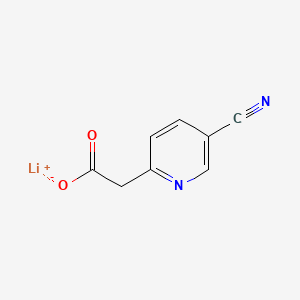
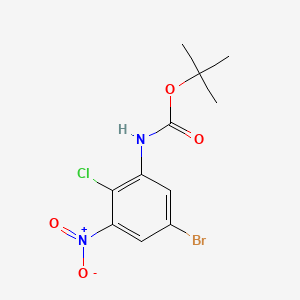
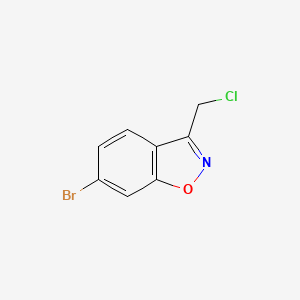
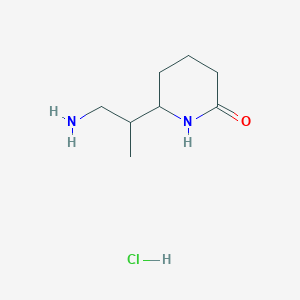
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
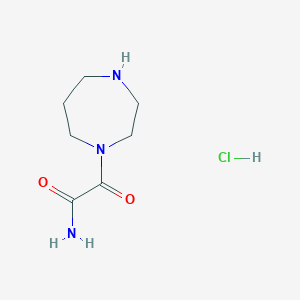
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
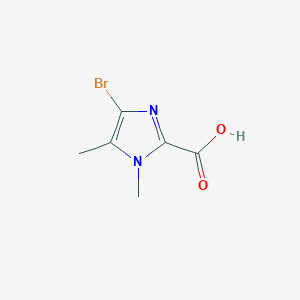
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
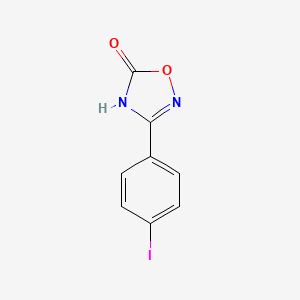
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
